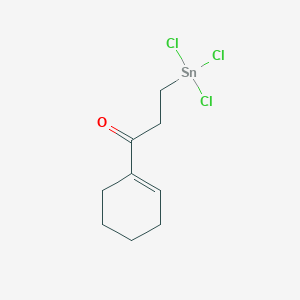
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is an organotin compound characterized by the presence of a cyclohexene ring and a trichlorostannyl group attached to a propanone backbone. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one typically involves the reaction of cyclohexene with trichlorostannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce different organotin hydrides.
Applications De Recherche Scientifique
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(dichlorostannyl)propan-1-one
- 1-(Cyclohex-1-en-1-yl)-3-(monochlorostannyl)propan-1-one
- 1-(Cyclohex-1-en-1-yl)-3-(trimethylstannyl)propan-1-one
Uniqueness
1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is unique due to its specific combination of a cyclohexene ring and a trichlorostannyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of three chlorine atoms in the trichlorostannyl group enhances its reactivity compared to similar compounds with fewer chlorine atoms.
Propriétés
Numéro CAS |
101653-06-9 |
|---|---|
Formule moléculaire |
C9H13Cl3OSn |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-3-trichlorostannylpropan-1-one |
InChI |
InChI=1S/C9H13O.3ClH.Sn/c1-2-9(10)8-6-4-3-5-7-8;;;;/h6H,1-5,7H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
XULNJMGEJXXOIP-UHFFFAOYSA-K |
SMILES canonique |
C1CCC(=CC1)C(=O)CC[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


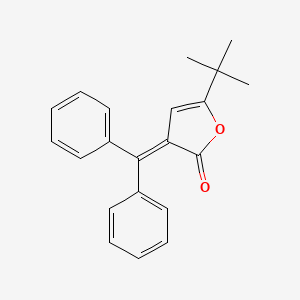
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
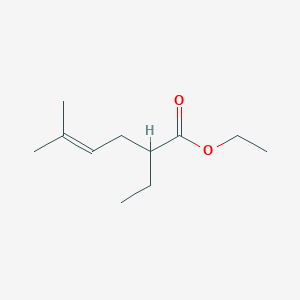
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)

![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)


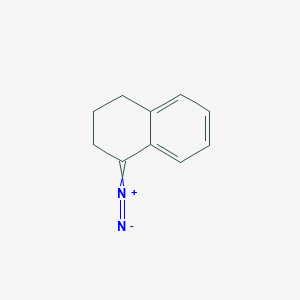

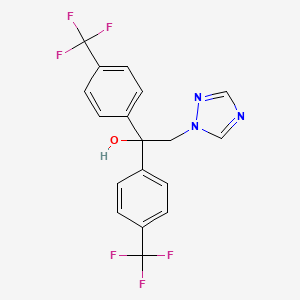
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
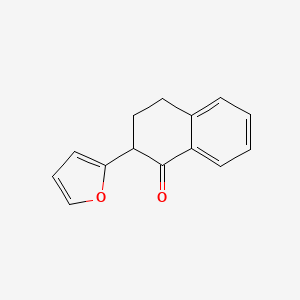
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
